

# **HLDA-221: A New Frontier in Upper Gastrointestinal Cancer Treatment**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HLDA-221  |           |
| Cat. No.:            | B12379522 | Get Quote |

A comparative analysis of **HLDA-221** versus standard chemotherapy regimens for locally advanced unresectable or metastatic gastric, gastroesophageal junction, or esophageal adenocarcinoma.

This guide offers a detailed comparison of the novel therapeutic combination, **HLDA-221**, against the current standard of care for upper gastrointestinal (GI) cancers. Designed for researchers, scientists, and drug development professionals, this document synthesizes efficacy data, outlines experimental methodologies, and visualizes the underlying biological pathways to provide a comprehensive overview of this emerging treatment modality.

### **Executive Summary**

**HLDA-221** is an investigational combination therapy comprising domvanalimab, an Fc-silent anti-TIGIT antibody, and zimberelimab, an anti-PD-1 monoclonal antibody, administered alongside FOLFOX chemotherapy. Clinical trial data from the Phase 2 EDGE-Gastric study suggest that **HLDA-221** offers a significant improvement in clinical outcomes compared to historical data for standard-of-care chemotherapy alone in patients with locally advanced unresectable or metastatic upper GI cancers.

## **Efficacy Comparison**

The following tables summarize the key efficacy endpoints from the EDGE-Gastric trial for **HLDA-221** and comparative data for standard-of-care FOLFOX chemotherapy from other relevant studies.



Table 1: Overall Efficacy Comparison

| Efficacy Endpoint                         | HLDA-221 (domvanalimab<br>+ zimberelimab + FOLFOX) | Standard of Care (FOLFOX alone) |
|-------------------------------------------|----------------------------------------------------|---------------------------------|
| Overall Response Rate (ORR)               | 59%                                                | 34.9% - 42.9%                   |
| Median Progression-Free<br>Survival (PFS) | 12.9 months                                        | 6.8 - 7.5 months                |
| Median Overall Survival (OS)              | 26.7 months                                        | 10.5 - 13.2 months              |

Table 2: Detailed Efficacy Data for HLDA-221 (EDGE-Gastric Trial)

| Parameter                              | Value       |
|----------------------------------------|-------------|
| Confirmed Overall Response Rate (ORR)  | 59%         |
| Median Progression-Free Survival (PFS) | 12.9 months |
| 24-month PFS Rate                      | 25.9%       |
| Median Overall Survival (OS)           | 26.7 months |
| 24-month OS Rate                       | 50.2%       |

## **Mechanism of Action**

**HLDA-221** employs a multi-pronged approach to combat cancer. Domvanalimab and zimberelimab are immune checkpoint inhibitors that work synergistically to enhance the body's anti-tumor immune response, while FOLFOX chemotherapy directly targets and kills rapidly dividing cancer cells.

#### **Signaling Pathways**

The diagrams below illustrate the key signaling pathways targeted by the components of **HLDA-221**.





Click to download full resolution via product page

TIGIT Signaling Pathway Inhibition by Domvanalimab





Click to download full resolution via product page

PD-1 Signaling Pathway Inhibition by Zimberelimab









Click to download full resolution via product page

 To cite this document: BenchChem. [HLDA-221: A New Frontier in Upper Gastrointestinal Cancer Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379522#hlda-221-efficacy-compared-to-standard-of-care]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com